molecular formula C10H16ClNO B13481367 1-(2-Methoxy-3,5-dimethylphenyl)methanamine hydrochloride

1-(2-Methoxy-3,5-dimethylphenyl)methanamine hydrochloride

Katalognummer: B13481367
Molekulargewicht: 201.69 g/mol
InChI-Schlüssel: TYFPQXBMWJGECH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2-Methoxy-3,5-dimethylphenyl)methanamine hydrochloride is an organic compound with a complex structure It is characterized by the presence of a methoxy group and two methyl groups attached to a benzene ring, along with a methanamine group

Vorbereitungsmethoden

The synthesis of 1-(2-Methoxy-3,5-dimethylphenyl)methanamine hydrochloride typically involves several steps:

    Starting Material: The synthesis begins with 2-methoxy-3,5-dimethylbenzaldehyde.

    Formation of Intermediate: The aldehyde group is converted to an imine intermediate through a reaction with an amine.

    Reduction: The imine is then reduced to form the corresponding amine.

    Hydrochloride Formation: Finally, the amine is treated with hydrochloric acid to form the hydrochloride salt.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Analyse Chemischer Reaktionen

1-(2-Methoxy-3,5-dimethylphenyl)methanamine hydrochloride undergoes various chemical reactions:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can further modify the amine group.

    Substitution: The methoxy and methyl groups on the benzene ring can undergo substitution reactions with various reagents.

    Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens.

The major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1-(2-Methoxy-3,5-dimethylphenyl)methanamine hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis.

    Biology: The compound is studied for its potential biological activity.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of various chemical products.

Wirkmechanismus

The mechanism of action of 1-(2-Methoxy-3,5-dimethylphenyl)methanamine hydrochloride involves its interaction with specific molecular targets. The methoxy and methyl groups influence its binding affinity and activity. The compound may interact with enzymes or receptors, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

1-(2-Methoxy-3,5-dimethylphenyl)methanamine hydrochloride can be compared with similar compounds such as:

    3,4-Dimethoxyphenethylamine: This compound has similar methoxy groups but differs in its overall structure.

    Methanamine, N-methoxy-: This compound has a methoxy group attached to the nitrogen atom.

    Methanamine, 1,1-dimethoxy-N,N-dimethyl-: This compound has two methoxy groups attached to the nitrogen atom.

The uniqueness of this compound lies in its specific substitution pattern on the benzene ring, which influences its chemical and biological properties.

Eigenschaften

Molekularformel

C10H16ClNO

Molekulargewicht

201.69 g/mol

IUPAC-Name

(2-methoxy-3,5-dimethylphenyl)methanamine;hydrochloride

InChI

InChI=1S/C10H15NO.ClH/c1-7-4-8(2)10(12-3)9(5-7)6-11;/h4-5H,6,11H2,1-3H3;1H

InChI-Schlüssel

TYFPQXBMWJGECH-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=C(C(=C1)CN)OC)C.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.